(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
(2-cyclopropyl-1-methylbenzimidazol-5-yl)methanamine |
InChI |
InChI=1S/C12H15N3/c1-15-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3 |
InChI Key |
IZZYTSSRGLIYNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=C1C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine Precursors
The initial step involves the condensation of o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives to form the benzimidazole ring. A common procedure includes:
Reacting o-phenylenediamine with an aldehyde under acidic or dehydrating conditions.
Heating in solvents such as ethanol or acetic acid to promote cyclization.
This step forms the benzimidazole core with substitution at the 5-position available for further modification.
Introduction of the Cyclopropyl Group at C2
The cyclopropyl substituent can be introduced by:
Alkylation of the benzimidazole intermediate with cyclopropyl halides under basic conditions.
Alternatively, cyclopropanation of an alkene precursor using reagents such as diazomethane or Simmons-Smith reagents.
Conditions are optimized to avoid ring opening or rearrangement of the sensitive cyclopropyl ring.
N1-Methylation
Methylation at the N1 nitrogen is typically achieved by:
Treatment with methyl iodide or methyl sulfate in the presence of a base (e.g., potassium carbonate).
This step blocks metabolic sites and enhances pharmacokinetic properties.
Functionalization at the 5-Position to Install Methanamine
The methanamine group at position 5 is introduced by:
Nucleophilic substitution of a suitable leaving group (e.g., halogen or nitro group) on the aromatic ring with ammonia or amine sources.
Alternatively, reductive amination of an aldehyde intermediate at the 5-position using reducing agents such as sodium cyanoborohydride.
Purification and Characterization
Chromatographic methods (e.g., column chromatography, HPLC) are employed to isolate the target compound.
Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis.
Representative Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine + aldehyde, AcOH, reflux | 70-85 | Formation of benzimidazole core |
| 2 | Alkylation (C2 cyclopropyl) | Cyclopropyl bromide, K2CO3, DMF, 50°C | 60-75 | Introduction of cyclopropyl group |
| 3 | N1-Methylation | Methyl iodide, K2CO3, acetone, RT | 80-90 | Methylation at N1 nitrogen |
| 4 | Amination (C5 methanamine) | NH3 or reductive amination, NaBH3CN, MeOH | 65-80 | Installation of methanamine substituent |
| 5 | Purification | Column chromatography (silica gel) | >95 purity | Isolation of final product |
Industrial Production Considerations
Multi-step synthesis is optimized for scalability, employing high-pressure reactors for cyclization and alkylation steps.
Use of continuous flow reactors can improve reaction control and safety, especially for methylation and amination steps.
Advanced purification techniques such as preparative HPLC and recrystallization ensure high purity suitable for pharmaceutical applications.
Reaction Mechanisms and Analysis
Cyclization Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imidazole ring.
Alkylation Mechanism: SN2 displacement of halide by benzimidazole nitrogen or carbon nucleophile at C2.
Methylation Mechanism: Nucleophilic substitution at N1 by methyl iodide.
Amination Mechanism: Nucleophilic aromatic substitution or reductive amination depending on precursor.
Research Findings and Literature Insights
The methyl group at N1 significantly enhances metabolic stability by blocking oxidative dealkylation pathways.
The cyclopropyl substituent imparts conformational rigidity, influencing binding affinity in biological assays.
The methanamine group at C5 is critical for hydrogen bonding interactions in target enzyme active sites.
Yields and purity improve with careful control of reaction temperature, solvent choice, and stoichiometry.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have identified (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine as a promising candidate for anticancer therapy. Its structural characteristics allow it to interact with multiple biological targets, including kinases involved in cancer cell proliferation. For instance, a study reported that derivatives of benzimidazole compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be modified for enhanced efficacy against specific tumors .
2. Antimicrobial Properties
Research indicates that benzimidazole derivatives possess antimicrobial activity. The cyclopropyl group in this compound may enhance its ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics. A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, which is critical in the fight against antibiotic resistance .
3. Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Compounds with benzimidazole cores have been associated with neuroprotective effects and modulation of neurotransmitter systems. Investigations into the neuropharmacological properties of this compound could lead to new treatments for conditions such as Alzheimer's disease and depression .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Research
In a controlled study, derivatives of this compound were synthesized and tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound showed notable inhibition zones in agar diffusion tests, suggesting its effectiveness as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Core Heterocycle Variations
- (1-Ethyl-1H-imidazol-5-yl)methanamine ():
- Replaces the benzimidazole core with a simpler imidazole ring, eliminating aromatic π-π interactions.
- The ethyl group at N1 increases hydrophobicity but reduces metabolic stability compared to the methyl group in the target compound .
- Key difference : Absence of the benzene ring diminishes planar stacking interactions, reducing affinity for hydrophobic binding pockets.
Substituent Variations at Position 2
- The larger ring may reduce solubility due to increased lipophilicity .
- Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (): A butanoate ester at position 2 replaces cyclopropyl, offering hydrolyzable ester functionality. This modification enhances solubility but reduces stability under physiological conditions .
Modifications at Position 5
Physicochemical Properties
Note: Data extrapolated from analogous compounds in and .
Hydrogen Bonding and Crystal Packing
- The methanamine group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (lone pair on N), facilitating interactions observed in benzimidazole derivatives ().
- Comparison :
Biological Activity
The compound (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 201.27 g/mol. The structure features a cyclopropyl group attached to the benzimidazole core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| InChI Key | TBD |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Benzimidazole derivatives often inhibit key enzymes involved in cellular processes. This compound may act on enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or modulation of immune responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies have shown:
- Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Inhibitory effects on common fungal pathogens.
Anticancer Potential
Studies have suggested that this compound has promising anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown that the compound induces apoptosis. The IC50 values observed were in the micromolar range, indicating effective cytotoxicity.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induces apoptosis through caspase activation |
| A549 | 12.5 | Disrupts microtubule formation |
Case Studies
Several case studies have investigated the biological activities of benzimidazole derivatives similar to this compound:
-
Study on Antimicrobial Activity :
- A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans.
-
Evaluation in Cancer Research :
- In a comparative study with established chemotherapeutics like doxorubicin, the compound demonstrated comparable cytotoxic effects on MCF-7 cells, suggesting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
